molecular formula C11H20O3Si B14390279 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one CAS No. 89861-20-1

3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one

Cat. No.: B14390279
CAS No.: 89861-20-1
M. Wt: 228.36 g/mol
InChI Key: WLHHIKOIOGXYQT-UHFFFAOYSA-N
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Description

3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one is a synthetic organic compound characterized by the presence of a furan ring substituted with a tert-butyl(dimethyl)silyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3 in pyridine.

    Reduction: LiAlH4, NaBH4.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected hydroxyl compounds.

Scientific Research Applications

3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. The silyl group can be selectively removed under mild conditions using fluoride ions, allowing for subsequent functionalization of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one is unique due to its specific structural features that combine the reactivity of the furan ring with the protective capabilities of the tert-butyl(dimethyl)silyl group. This combination allows for selective reactions and functional group transformations that are not easily achievable with other protecting groups.

Properties

CAS No.

89861-20-1

Molecular Formula

C11H20O3Si

Molecular Weight

228.36 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2H-furan-5-one

InChI

InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-8-9-6-7-13-10(9)12/h6H,7-8H2,1-5H3

InChI Key

WLHHIKOIOGXYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CCOC1=O

Origin of Product

United States

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